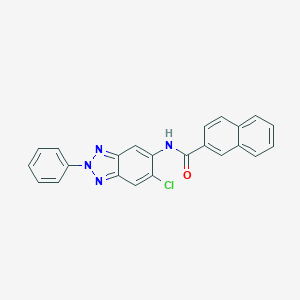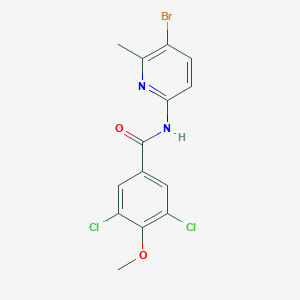![molecular formula C24H33N3O4 B244297 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244297.png)
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide, also known as TEB, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells and can be used as a potential anticancer agent. In drug development, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can be used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Wirkmechanismus
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide acts as a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide increases the levels of dopamine in the brain, which can improve cognitive function and reduce the risk of neurodegenerative diseases. 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide also has antioxidant properties and can protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects, including increased levels of dopamine in the brain, improved cognitive function, and reduced inflammation. 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has also been shown to have neuroprotective effects and can protect neurons from oxidative stress and apoptosis. In cancer research, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has several advantages for lab experiments, including its high purity and stability, and its ability to selectively inhibit MAO-B. However, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide research, including the development of new 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide derivatives with improved pharmacological properties, the investigation of 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide's potential applications in other fields such as psychiatry and addiction research, and the development of new drug delivery systems for 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide. Additionally, further studies are needed to fully elucidate the mechanism of action of 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide and its potential side effects.
Synthesemethoden
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with 4-methylpiperazine and 2-bromo-N-(2-chloroethyl)benzamide. The resulting product is then treated with ethanol to yield 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide. The synthesis method has been optimized to ensure high yields and purity of the final product.
Eigenschaften
Molekularformel |
C24H33N3O4 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H33N3O4/c1-5-29-21-16-18(17-22(30-6-2)23(21)31-7-3)24(28)25-19-10-8-9-11-20(19)27-14-12-26(4)13-15-27/h8-11,16-17H,5-7,12-15H2,1-4H3,(H,25,28) |
InChI-Schlüssel |
JKCYTUYSNBOOIE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2N3CCN(CC3)C |
Kanonische SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2N3CCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide](/img/structure/B244215.png)
![N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244217.png)
![3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244220.png)
![N-(3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244221.png)
![N-{4-methoxy-3-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244222.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244226.png)
![4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244228.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244229.png)
![3-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244230.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244232.png)
![2-methyl-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B244233.png)

![Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244235.png)